4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halide and the piperazine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction using 3-methoxybenzoic acid and the piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Piperazine derivatives are known for their activity against various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological macromolecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels, modulating their activity. The furan ring and methoxyphenyl group may enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylmethyl)piperazine-1-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activity.
N-(3-methoxyphenyl)piperazine-1-carboxamide: Lacks the furan-2-ylmethyl group, potentially altering its chemical reactivity and biological properties.
4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the methoxy group, which may affect its interaction with biological targets.
Uniqueness
The combination of the furan-2-ylmethyl and methoxyphenyl groups in 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other piperazine derivatives.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZQVFAHKRAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.